molecular formula C21H17N3O6 B7750278 ethyl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

ethyl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

Cat. No.: B7750278
M. Wt: 407.4 g/mol
InChI Key: QJRIVIJJEWXTDO-ZCXUNETKSA-N
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Description

Ethyl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is a complex organic compound with a unique structure that includes a nitrobenzoyl group, an isoindole moiety, and an oxobutanoate ester

Preparation Methods

The synthesis of ethyl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the nitrobenzoyl intermediate: This step involves the nitration of benzoyl chloride to form 4-nitrobenzoyl chloride.

    Coupling with isoindole: The 4-nitrobenzoyl chloride is then reacted with isoindole to form the 4-nitrobenzoyl-isoindole intermediate.

    Formation of the oxobutanoate ester: The final step involves the reaction of the 4-nitrobenzoyl-isoindole intermediate with ethyl acetoacetate under basic conditions to form the desired product.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles such as amines or alcohols, and acidic or basic hydrolysis conditions. Major products formed from these reactions include the corresponding amine, substituted esters, and carboxylic acids.

Scientific Research Applications

Ethyl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can participate in redox reactions, while the isoindole moiety can interact with biological macromolecules such as proteins and nucleic acids. The oxobutanoate ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the nitrobenzoyl, isoindole, and oxobutanoate ester functionalities, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O6/c1-3-30-21(27)17(12(2)25)18-15-6-4-5-7-16(15)19(22-18)23-20(26)13-8-10-14(11-9-13)24(28)29/h4-11H,3H2,1-2H3,(H,22,23,26)/b18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRIVIJJEWXTDO-ZCXUNETKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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